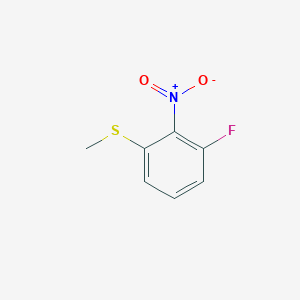
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene
Übersicht
Beschreibung
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-3-(methylsulfanyl)-2-nitrobenzene with potassium fluoride in a polar aprotic solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Hydrogen peroxide.
Major Products Formed:
Nucleophilic Aromatic Substitution: 1-Phenoxy-3-(methylsulfanyl)-2-nitrobenzene.
Reduction: 1-Fluoro-3-(methylsulfanyl)-2-aminobenzene.
Oxidation: 1-Fluoro-3-(methylsulfinyl)-2-nitrobenzene or 1-Fluoro-3-(methylsulfonyl)-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfanyl groups. It serves as a model substrate for investigating the mechanisms of these reactions.
Industry: Used in the production of agrochemicals and dyes due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and methylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-2-nitrobenzene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Fluoro-4-(methylsulfanyl)-2-nitrobenzene: The position of the methylsulfanyl group affects the compound’s chemical properties and reactivity.
1-Chloro-3-(methylsulfanyl)-2-nitrobenzene: The chlorine atom can be substituted with a fluorine atom to form this compound, highlighting the importance of halogen substitution in modifying chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
1-fluoro-3-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYCCMWXRDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-06-7 | |
| Record name | 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2639162.png)

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)


![3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639170.png)
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)

![4-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2639176.png)
![N-butyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2639178.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)
